

# Application Note: Quantitation of Methiocarb in Soil using Isotope Dilution Mass Spectrometry

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## Compound of Interest

Compound Name: Methiocarb-d3

Cat. No.: B569353

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## Introduction

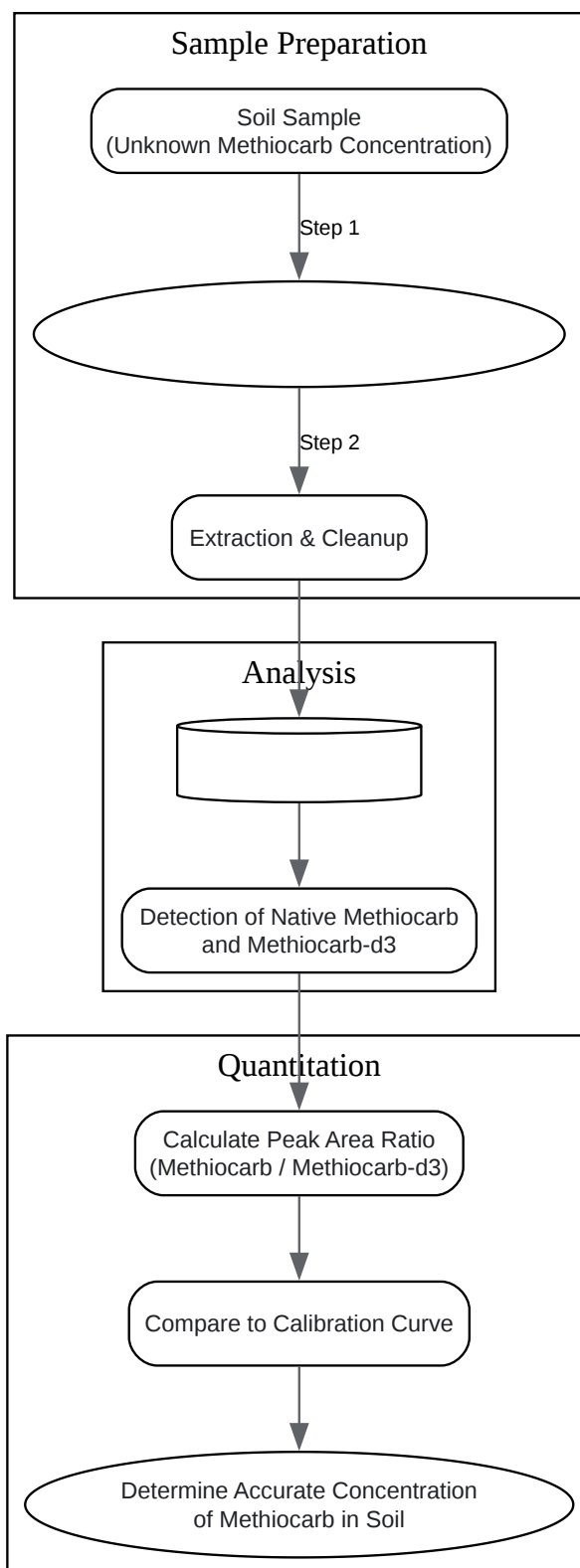
Methiocarb, a carbamate pesticide, has been widely used as an insecticide, molluscicide, and bird repellent.[1] Due to its potential toxicity and environmental persistence, regulatory bodies worldwide monitor its presence in various matrices, including soil. This application note describes a robust and sensitive method for the quantitative analysis of methiocarb in soil samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the isotope dilution technique.

Isotope dilution mass spectrometry is a highly accurate quantification method that utilizes a stable isotope-labeled version of the analyte as an internal standard.[2] This approach effectively compensates for sample matrix effects and variations in extraction recovery and instrument response, leading to highly reliable data.[3][4][5] In this method, **Methiocarb-d3** is used as the internal standard for the precise and accurate measurement of methiocarb.

## Principle of Isotope Dilution Mass Spectrometry

A known amount of the isotopically labeled internal standard (**Methiocarb-d3**) is added to the unknown soil sample prior to extraction and analysis. The labeled standard is chemically identical to the native analyte and therefore behaves similarly during sample preparation and analysis. By measuring the ratio of the native analyte to the isotopically labeled standard using LC-MS/MS, the concentration of methiocarb in the original sample can be accurately

determined, irrespective of sample losses during preparation or fluctuations in instrument performance.



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**Figure 1:** Principle of Isotope Dilution Mass Spectrometry.

## Experimental Protocols

### Materials and Reagents

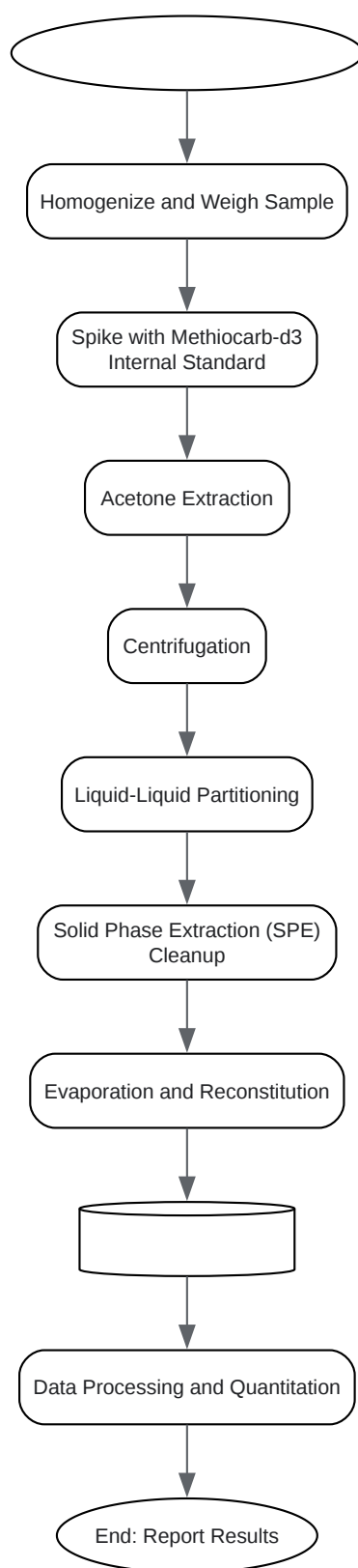
- Methiocarb analytical standard (PESTANAL®, CAS: 2032-65-7 or equivalent)
- **Methiocarb-d3** (N-methyl-d3) analytical standard (CAS: 1581694-94-1 or equivalent)[6][7][8]
- Acetonitrile, HPLC grade
- Methanol, HPLC grade
- Water, HPLC grade
- Formic acid, LC-MS grade
- Acetone, ACS grade
- Ethyl acetate, HPLC grade
- Hexane, HPLC grade
- Anhydrous sodium sulfate
- Solid Phase Extraction (SPE) cartridges (e.g., Florisil® or equivalent)
- Soil samples

### Sample Preparation: Extraction and Cleanup

- Soil Sample Weighing: Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.
- Internal Standard Spiking: Add a known amount of **Methiocarb-d3** solution in acetonitrile to each sample to achieve a final concentration of 50 ng/g.

- **Extraction:** Add 20 mL of acetone to the tube. Cap and shake vigorously for 15 minutes on a mechanical shaker.
- **Centrifugation:** Centrifuge the sample at 4000 rpm for 5 minutes.
- **Supernatant Transfer:** Carefully transfer the acetone supernatant to a clean flask. Repeat the extraction process with another 20 mL of acetone and combine the supernatants.
- **Solvent Evaporation:** Evaporate the combined acetone extract to near dryness using a rotary evaporator at 30°C.[6]
- **Liquid-Liquid Partitioning:** Redissolve the residue in 10 mL of a 1:4 ethyl acetate/hexane mixture. Transfer to a separatory funnel containing 50 mL of water and 2 g of sodium chloride. Shake vigorously for 2 minutes and allow the layers to separate. Discard the aqueous layer.
- **Drying:** Pass the organic layer through a funnel containing anhydrous sodium sulfate to remove any residual water.
- **SPE Cleanup:** Condition an SPE cartridge by passing 5 mL of hexane through it. Load the sample extract onto the cartridge. Elute the analytes with an appropriate solvent mixture (e.g., ethyl acetate/hexane).
- **Final Concentration and Reconstitution:** Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of methanol. The sample is now ready for LC-MS/MS analysis.[6]

## Experimental Workflow



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**Figure 2:** Experimental workflow for Methiocarb analysis in soil.

## LC-MS/MS Parameters

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.

Parameter	Value
LC Column	C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 $\mu$ m)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Methanol with 0.1% Formic Acid
Flow Rate	0.3 mL/min
Injection Volume	5 $\mu$ L
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temp.	400°C

Table 1: Suggested LC-MS/MS Conditions

## Multiple Reaction Monitoring (MRM) Transitions

Compound	Precursor Ion (m/z)	Product Ion (m/z) - Quantifier	Product Ion (m/z) - Qualifier
Methiocarb	226.1	169.1	121.1
Methiocarb-d3	229.1	172.1	124.1
Methiocarb sulfoxide	242.1	185.1	170.1
Methiocarb sulfone	258.1	107.1	202.1

Table 2: MRM Transitions for Methiocarb and its Metabolites[6][9]

## Data Presentation

The method was validated for linearity, limit of quantitation (LOQ), limit of detection (LOD), and recovery. The results are summarized in the tables below.

### Calibration and Linearity

Analyte	Calibration Range (ng/mL)	Correlation Coefficient ( $r^2$ )
Methiocarb	2 - 100	> 0.995

Table 3: Calibration Curve Linearity[6]

### Method Detection and Quantitation Limits

Parameter	Soil (ng/g or ppb)
LOQ	1.0
LOD	0.2

Table 4: Method Limits of Quantitation and Detection[6]

### Recovery and Precision

Fortification Level (ng/g)	Mean Recovery (%)	Relative Standard Deviation (RSD, %)
1.0 (LOQ)	95	< 10
10.0 (10x LOQ)	98	< 8

Table 5: Recovery and Precision Data

## Conclusion

The described isotope dilution LC-MS/MS method provides a highly sensitive, selective, and accurate means for the quantitation of methiocarb in soil samples. The use of an isotopically labeled internal standard, **Methiocarb-d3**, ensures reliable results by correcting for matrix interference and procedural losses. This method is suitable for routine monitoring of methiocarb

residues in environmental soil samples and can be adapted for the analysis of its major metabolites, methiocarb sulfoxide and methiocarb sulfone.

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